Carpaine

Descripción general

Descripción

Carpaine is a major alkaloid found in the leaves of the papaya plant (Carica papaya L.). It was first isolated by Greshoff in 1890 and has since been studied for its diverse biological properties. This compound is known for its cardiovascular benefits, muscle relaxation properties, and potential therapeutic applications in treating various diseases such as high blood pressure and high heart rates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carpaine can be extracted from Carica papaya leaves using various methods. One effective method involves hot water extraction combined with ultrasound-assisted extraction. This is followed by condensation using surfactant-assisted flotation. The acid-base extraction method is also applied to alter the solubility of this compound at different stages of the process .

Industrial Production Methods: In industrial settings, this compound is typically extracted using a combination of acid-base extraction and flotation techniques. This method has been shown to significantly increase the yield of this compound compared to traditional ethanolic extraction methods. The use of surfactants such as cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) further enhances the extraction efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Carpaine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).

Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups within the this compound molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that exhibit enhanced biological activity and improved pharmacological properties .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Cardioprotective Effects

Recent studies have highlighted carpaine's potential in promoting cardiomyocyte proliferation and repair following oxidative stress and ischemia-reperfusion injury. A study demonstrated that treatment with 1 µM this compound significantly increased the proliferation rates of H9c2 cardiomyocytes after exposure to hydrogen peroxide, a common oxidative stressor. The mechanism involves the activation of key signaling pathways, specifically Focal Adhesion Kinase (FAK) and extracellular signal-regulated kinases (ERK1/2) as well as AKT pathways, which are crucial for cell survival and proliferation during stress conditions .

Case Study: Ischemia-Reperfusion Injury

In vitro experiments showed that this compound not only promoted cell proliferation but also improved mitochondrial membrane potential and reduced reactive oxygen species production in H9c2 cells subjected to ischemic conditions. This suggests a protective role against cardiac dysfunction induced by oxidative stress .

Anti-Malarial Properties

This compound has demonstrated significant anti-plasmodial activity, making it a candidate for malaria treatment. In vitro studies reported an IC50 value of approximately 0.2 μM against Plasmodium falciparum, indicating its effectiveness in inhibiting malaria parasites. The selective toxicity towards parasites over human cells suggests a promising therapeutic index for further development .

Case Study: Treatment Efficacy

A treatment regimen involving this compound extracted from papaya leaves was administered to patients with dengue fever, showing substantial improvements in hematological parameters, including increased platelet counts. This highlights this compound's potential role in managing symptoms associated with viral infections .

Anti-Inflammatory and Antioxidant Effects

This compound exhibits notable anti-inflammatory properties by modulating cytokine production. Studies indicate that it can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in chronic inflammatory diseases like rheumatoid arthritis and asthma .

Moreover, this compound has shown strong antioxidant activity, attributed to its high polyphenol content in papaya leaves. The antioxidant capacity measured using the DPPH assay revealed that young papaya leaves had significantly lower IC50 values compared to older leaves, indicating greater potency in combating oxidative stress .

Summary Table of this compound Applications

Mecanismo De Acción

Carpaine exerts its effects through various molecular targets and pathways:

Cardiovascular Effects: this compound affects the myocardium directly, leading to a decrease in systolic, diastolic, and mean arterial blood pressure.

Cell Proliferation: this compound promotes the proliferation of H9c2 cardiomyocytes by activating the FAK-ERK1/2 and FAK-AKT signaling pathways.

Anti-inflammatory Effects: this compound modulates the body’s inflammatory response by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Comparación Con Compuestos Similares

Carpaine is unique among alkaloids due to its specific cardiovascular and muscle relaxation properties. Similar compounds include:

Papain: Another alkaloid found in papaya leaves, known for its proteolytic enzyme activity.

Chymopapain: Similar to papain, it is used for its proteolytic properties and has applications in medicine.

Vasconcellosia hasta: Contains alkaloids similar to this compound but with different biological activities.

This compound stands out due to its significant cardiovascular benefits and its potential therapeutic applications in treating various diseases.

Actividad Biológica

Carpaine, an alkaloid derived from the leaves of the papaya plant (Carica papaya), has garnered attention for its diverse biological activities, particularly in cardioprotection, wound healing, and platelet stimulation. This article synthesizes recent research findings, highlighting the mechanisms through which this compound exerts its effects and its potential therapeutic applications.

1. Cardioprotective Effects

Recent studies have demonstrated that this compound promotes the proliferation and repair of cardiomyocytes, particularly in the context of ischemia-reperfusion injury (IRI). One notable study utilized H9c2 cardiomyoblasts to investigate the underlying mechanisms of this compound's cardioprotective properties.

This compound's cardioprotective effects are mediated through several key signaling pathways:

- Focal Adhesion Kinase (FAK) Activation : this compound initiates the activation of FAK, which is crucial for cell growth and survival.

- Mitogen-Activated Protein Kinases (MAPKs) : Following FAK activation, this compound stimulates the ERK1/2 and AKT pathways, leading to increased cell proliferation. The study reported significant phosphorylation of ERK1/2 and AKT at various time points post-treatment with this compound .

Table 1: Summary of this compound's Effects on Cardiomyocyte Proliferation

| Treatment Concentration | Proliferation Rate Increase | Key Signaling Pathways Activated |

|---|---|---|

| 1 µM this compound | Significant increase at 24h and 48h | FAK, ERK1/2, AKT |

1.2 Protective Role Against Oxidative Stress

This compound has also been shown to mitigate oxidative stress induced by hydrogen peroxide (H₂O₂), which is a common factor in cardiac injury. The treatment with this compound significantly improved mitochondrial membrane potential (MMP), indicating enhanced cellular health and recovery from oxidative damage .

2. Platelet-Stimulating Activity

In addition to its cardiac benefits, this compound exhibits platelet-stimulating properties. A study focused on the effects of this compound extracted from papaya leaves on thrombocytopenia—a condition characterized by low platelet counts—demonstrated that this compound significantly increased platelet counts in animal models.

2.1 Study Findings

- Dosage : this compound was administered at doses up to 4 mg/kg without toxic effects observed.

- Results : Following induction of thrombocytopenia using busulfan, animals treated with this compound showed a marked increase in platelet counts compared to controls .

Table 2: Platelet Count Changes Post-Carpaine Treatment

| Group | Platelet Count (cells/μL) | Statistical Significance |

|---|---|---|

| Control | 101,000 | - |

| This compound-treated | Significantly higher | p < 0.05 |

3. Antiproliferative Potential

Research has also explored the antiproliferative effects of this compound against various cancer cell lines. Molecular docking studies indicate that this compound binds effectively to the 20S proteasome, suggesting a potential role in cancer therapy through inhibition of proteasomal activity .

Table 3: Docking Scores of this compound with Proteins

| Protein Target | Docking Score |

|---|---|

| 20S Proteasome | Highest among tested |

| Other Targets | Variable |

Propiedades

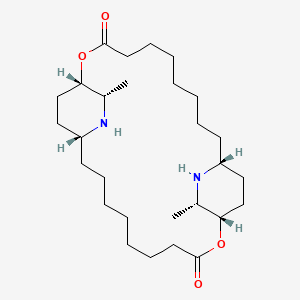

IUPAC Name |

13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N2O4/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25/h21-26,29-30H,3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSCMASJCYVAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871890 | |

| Record name | 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2~11,14~]triacontane-3,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3463-92-1 | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 120 °C | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.